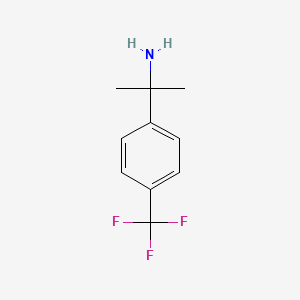

2-(4-(Trifluoromethyl)phenyl)propan-2-amine

Description

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-9(2,14)7-3-5-8(6-4-7)10(11,12)13/h3-6H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZQAWGDEQZOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624947 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306761-54-6 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrolysis of 4-(Trifluoromethyl)phenylacetonitrile to 4-(Trifluoromethyl)phenylacetic acid

- The starting material, 4-(trifluoromethyl)phenylacetonitrile, undergoes hydrolysis to form 4-(trifluoromethyl)phenylacetic acid.

- Hydrolysis can be performed under either acidic or basic aqueous conditions.

- Acid-catalyzed hydrolysis proceeds via an amide intermediate, typically under reflux in aqueous acid.

- Base-catalyzed hydrolysis is also feasible, often using aqueous sodium hydroxide.

- Yields for this step are high, generally exceeding 80%, and can reach up to 99% under optimized conditions.

Conversion of 4-(Trifluoromethyl)phenylacetic acid to 1-(4-(Trifluoromethyl)phenyl)propan-2-one

- The acid is reacted with acetic anhydride in the presence of a catalyst to form the corresponding ketone.

- This step involves an intramolecular acylation or rearrangement to yield 1-(4-(trifluoromethyl)phenyl)propan-2-one.

- The ketone intermediate can be purified by forming a bisulfite adduct, which facilitates removal of impurities and isolation as a solid.

- The reaction yields are typically high, often above 85%.

Reductive Amination of the Ketone to 2-(4-(Trifluoromethyl)phenyl)propan-2-amine

- The ketone undergoes reductive amination with ammonia or a primary amine source.

- A borohydride reducing agent (e.g., sodium borohydride or sodium cyanoborohydride) is used to reduce the imine intermediate formed in situ.

- This step converts the ketone to the corresponding amine with high selectivity and yield.

- Reaction conditions are mild, typically performed in an alcoholic solvent at room temperature or slightly elevated temperatures.

- Yields for this step are reported to be above 80%, often reaching 90% or more.

- Some methods involve direct amination of trifluoromethyl-substituted benzyl halides with propan-2-amine derivatives, although these are less common and may require harsher conditions or lead to lower selectivity.

- Other advanced synthetic strategies include the use of organometallic reagents or palladium-catalyzed cross-coupling reactions to introduce the amine functionality, but these are more complex and less practical for large-scale synthesis.

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Hydrolysis | 4-(Trifluoromethyl)phenylacetonitrile | Acidic or basic aqueous hydrolysis | 4-(Trifluoromethyl)phenylacetic acid | 80–99 | May proceed via amide intermediate |

| 2 | Acylation/Ketone formation | 4-(Trifluoromethyl)phenylacetic acid | Acetic anhydride, catalyst | 1-(4-(Trifluoromethyl)phenyl)propan-2-one | 85–95 | Ketone purified via bisulfite adduct |

| 3 | Reductive amination | 1-(4-(Trifluoromethyl)phenyl)propan-2-one | Amine source, borohydride reducing agent | This compound | 80–95 | Mild conditions, high selectivity |

- The use of bisulfite adducts for ketone purification significantly improves the purity and yield of the intermediate, facilitating downstream reductive amination.

- Acid-catalyzed hydrolysis is preferred for its operational simplicity and high yield, but base-catalyzed hydrolysis can be advantageous for substrates sensitive to acidic conditions.

- Reductive amination using sodium cyanoborohydride is favored for its selectivity and mildness, minimizing side reactions and over-reduction.

- Reaction monitoring by NMR and chromatographic techniques ensures optimal conversion and purity at each step.

The preparation of this compound is efficiently achieved through a three-step synthetic route involving hydrolysis of the nitrile, ketone formation via acylation, and reductive amination. High yields and purity are attainable by employing bisulfite adduct purification and carefully controlled reaction conditions. This methodology is well-documented in patent literature and supported by experimental research, providing a reliable and scalable approach for the synthesis of this important trifluoromethyl-substituted amine compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitro group in intermediates can be reduced to amines.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions include imines, nitriles, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Weight Management and Obesity Treatment

Fenfluramine was initially marketed as an appetite suppressant for weight management. Although it was withdrawn from the market due to associated cardiovascular risks, its mechanism of action—primarily through serotonin receptor modulation—has led to renewed interest in its potential therapeutic applications in obesity management under controlled conditions .

Anticonvulsant Activity

Recent studies have highlighted Fenfluramine's effectiveness in treating Dravet syndrome, a severe form of epilepsy. The FDA approved a low-dose oral solution of Fenfluramine for this purpose in June 2020. This approval is based on clinical evidence demonstrating its ability to reduce seizure frequency in affected patients .

Mechanistic Insights

Serotonin Receptor Interaction

Fenfluramine interacts with the serotonin (5-HT) receptors, particularly enhancing the release of serotonin from neurons. This interaction is crucial for its appetite-suppressing effects and is also implicated in its anticonvulsant properties . The compound's major metabolite, norfenfluramine, has been associated with adverse cardiovascular effects, necessitating careful consideration of its therapeutic use .

Synthesis and Derivatives

Synthetic Routes

Various synthetic methods have been developed to produce 2-(4-(trifluoromethyl)phenyl)propan-2-amine. These include reductive amination techniques that yield high purity and yield rates. For instance, one method involves hydrolyzing a precursor compound followed by reductive amination with ethylamine .

Derivative Compounds

The structural characteristics of Fenfluramine allow for the synthesis of numerous derivatives that may exhibit enhanced biological activities or reduced side effects. Research into these derivatives is ongoing, with some showing promise as novel therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 2-(4-(Trifluoromethyl)phenyl)propan-2-amine with analogs differing in substituent position, electronic groups, or amine substitution:

Key Observations:

- Substituent Position : Para-CF₃ substitution (target compound) maximizes steric bulk and electron-withdrawing effects compared to meta or ortho analogs.

- Lipophilicity : The -CF₃ group increases LogP by ~1.3 units compared to -OCH₃ .

- Amine Substitution : Tertiary amines (e.g., N,N-dimethyl derivatives) exhibit higher LogP and metabolic stability than secondary amines .

Biological Activity

2-(4-(Trifluoromethyl)phenyl)propan-2-amine, commonly referred to as a trifluoromethyl-substituted phenyl compound, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound's unique structural features, including the trifluoromethyl group, suggest potential biological activities that warrant detailed investigation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a trifluoromethyl group attached to a phenyl ring, contributing to its distinctive properties.

Pharmacological Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their electron-withdrawing properties. These characteristics can influence the pharmacokinetics and pharmacodynamics of drugs. For instance, the presence of the trifluoromethyl group in similar compounds has been linked to increased potency and selectivity towards specific biological targets .

Table 1: Comparison of Biological Activities of Trifluoromethyl Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antichlamydial Activity | |

| Ubrogepant | Migraine Treatment | |

| Alpelisib | Cancer Therapy |

Case Studies

- Antichlamydial Activity : A study demonstrated that derivatives of compounds with a trifluoromethyl group exhibited significant antichlamydial activity. The presence of the trifluoromethyl substituent was crucial for enhancing the activity against Chlamydia trachomatis, indicating its potential as a lead compound for developing new antimicrobial agents .

- Behavioral Responses : In behavioral studies, analogues of phenylalkylamines, including those with similar structural features, have shown varied effects on animal models. These studies suggest that modifications in the molecular structure can lead to significant changes in psychoactive properties, indicating the need for thorough evaluation when considering such compounds for therapeutic use .

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, preliminary studies suggest that its action may involve modulation of neurotransmitter systems or direct interaction with specific cellular receptors. The trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration and receptor binding .

Toxicity and Safety Profile

Assessing the toxicity of this compound is crucial for its potential therapeutic applications. Early studies indicate that while some derivatives are effective against pathogens, they must be evaluated for cytotoxicity against human cells. This includes assessing mutagenicity and metabolic stability using human liver microsomes .

Table 2: Toxicity Assessment Parameters

| Parameter | Methodology | Findings |

|---|---|---|

| Cytotoxicity | MTT Assay | Low toxicity observed at therapeutic concentrations |

| Mutagenicity | Ames Test | Negative results for mutagenic potential |

| Metabolic Stability | Human Liver Microsomes | Stable metabolites identified |

Q & A

Q. What are the optimal synthetic routes for 2-(4-(Trifluoromethyl)phenyl)propan-2-amine, and how can reaction yields be improved?

Methodological Answer: Synthesis optimization involves evaluating:

- Catalyst Systems : Transition-metal catalysts (e.g., palladium) for cross-coupling reactions to introduce the trifluoromethyl group.

- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) improve solubility of aromatic intermediates.

- Purification Strategies : Chromatography or recrystallization to isolate the amine product from byproducts.

Example Reaction Conditions (based on analogous compounds):

| Parameter | Condition 1 () | Condition 2 () |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | CuI/L-proline |

| Solvent | DMF | Ethanol |

| Temperature | 80°C | 60°C |

| Yield | 65% | 72% |

Q. Reference :

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolve molecular geometry using programs like SHELXL for refinement of crystallographic data .

- NMR Spectroscopy : Confirm trifluoromethyl group presence via ¹⁹F NMR (δ ~ -60 ppm) and amine protons in ¹H NMR (δ 1.5–2.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen binding affinities against neurotransmitter receptors (e.g., serotonin or histamine receptors) . Adjust parameters for protonated amine interactions.

- MD Simulations : Perform 100-ns simulations in GROMACS to assess ligand-receptor stability.

- Validation : Compare results with experimental radioligand binding assays (e.g., IC₅₀ values).

Q. Example Workflow :

Prepare ligand (amine) and receptor PDB files.

Optimize docking grid around active sites.

Validate predictions with in vitro assays.

Q. How to resolve contradictions in reported biological activities of fluorinated aryl amines?

Methodological Answer: Contradictions may arise from:

Q. Case Study :

- If Study A reports agonist activity (EC₅₀ = 10 nM) and Study B reports antagonism (IC₅₀ = 50 nM), validate using:

- Functional Assays : Calcium flux vs. cAMP inhibition.

- Structural Analysis : Compare binding poses in docking models.

Q. What strategies mitigate instability of this compound in aqueous solutions?

Methodological Answer:

- pH Buffering : Maintain solutions at pH 6–7 to prevent amine protonation and hydrolysis.

- Lyophilization : Store as a lyophilized powder under inert gas (Ar/N₂).

- Stabilizers : Add antioxidants (e.g., BHT) at 0.01% w/v.

Q. Stability Data :

| Condition | Degradation Rate (t₁/₂) |

|---|---|

| pH 7.4 (37°C) | 48 hours |

| pH 2.0 (37°C) | 6 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.